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Compound of Interest

Ethyl 2-(4-
Compound Name:
aminophenoxy)isonicotinate

Cat. No.: B1402142

Disclaimer: Direct spectroscopic data for "Ethyl 2-(4-aminophenoxy)isonicotinate” is not
readily available in the public domain. This technical guide therefore presents a comprehensive
analysis of a structurally related analogue, Ethyl 2-(4-aminophenoxy)acetate, based on
available research. The methodologies and data presented herein are derived from the
synthesis and characterization of this analogue and serve as a valuable reference for
researchers in drug development and related scientific fields.

Introduction

Ethyl 2-(4-aminophenoxy)acetate is a key precursor in the synthesis of dual activators for
glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARY), which are
significant targets in the development of hypoglycemic agents.[1][2][3] The structural
characterization of this compound is crucial for ensuring its purity and for its application in
further chemical synthesis. This guide provides a detailed summary of its spectroscopic data
(NMR, IR, and MS) and the experimental protocols for their acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for Ethyl 2-(4-
aminophenoxy)acetate.
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Table 1: *H NMR Spectroscopic Data for Ethyl 2-(4-aminophenoxy)acetate

. . Coupling
Chemical Shift o Number of .
Multiplicity Constant (J) Assignment
(3) ppm Protons
Hz
6.62 d 9.0 2H Ar-H
6.47 d 9.0 2H Ar-H
4.65 S - 2H NH:z
4.55 S - 2H ArO-CH2-CO
4.12 q 7.0 2H O-CH2CHs
1.18 t 7.0 3H O-CH2CHs

Solvent: DMSO-ds, Spectrometer Frequency: 500 MHz[1]

Table 2: 13C NMR Spectroscopic Data for Ethyl 2-(4-aminophenoxy)acetate

Chemical Shift (8) ppm Assighment
169.3 C=0

148.9 Ar-C

143.1 Ar-C

115.5 Ar-C

114.7 Ar-C

65.6 ArO-CH2-CO
60.4 O-CH2CHs
141 O-CH2CHs

Solvent: DMSO-ds, Spectrometer Frequency: 125 MHz[1]
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Note: Specific IR and Mass Spectrometry data for Ethyl 2-(4-aminophenoxy)acetate were not
explicitly detailed in the provided search results. The subsequent sections on experimental
protocols describe general procedures for these techniques.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization
of Ethyl 2-(4-aminophenoxy)acetate.

3.1. Synthesis of Ethyl 2-(4-aminophenoxy)acetate
The synthesis of Ethyl 2-(4-aminophenoxy)acetate involves a two-step process:

» Alkylation of 4-nitrophenol: A mixture of p-nitrophenol, anhydrous K2COs, and a catalytic
amount of potassium iodide in dry acetone is refluxed. Ethyl 2-bromoacetate is then added,
and the mixture is refluxed for 8 hours. The reaction progress is monitored by Thin Layer
Chromatography (TLC).[1]

e Reduction of the nitro group: The resulting ethyl 2-(4-nitrophenoxy)acetate is then reduced
without further purification. This is achieved by adding NH4Cl and Fe in a mixture of ethanol
and water, followed by refluxing for 4 hours. The product is obtained after hot filtration and
extraction with ethyl acetate.[1]

3.2. NMR Spectroscopy

1H and 3C NMR spectra were recorded on a 500 MHz spectrometer.[1] The sample was
dissolved in deuterated dimethyl sulfoxide (DMSO-des). Chemical shifts are reported in parts per
million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4]

3.3. Infrared (IR) Spectroscopy

While specific peaks for the target compound are not listed, IR spectra are typically recorded
using an FTIR spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin
film on a salt plate (e.g., NaCl or KBr). The spectrum is usually recorded in the range of 4000-
400 cm™1.

3.4. Mass Spectrometry (MS)
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Mass spectra are generally obtained using an electrospray ionization (ESI) source coupled with
a mass analyzer (e.g., time-of-flight or quadrupole). The sample is dissolved in a suitable
solvent like methanol or acetonitrile and introduced into the instrument. The data is collected in
positive or negative ion mode to determine the mass-to-charge ratio (m/z) of the molecular ion
and its fragments.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a
conceptual pathway for the application of the synthesized compound.
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Caption: General workflow for the synthesis and spectroscopic analysis of a chemical

compound.
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Caption: Conceptual signaling pathway for drug development starting from the precursor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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aminophenoxy)acetate: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1402142#ethyl-2-4-aminophenoxy-isonicotinate-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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